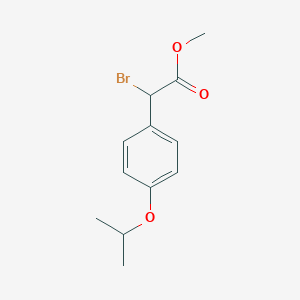

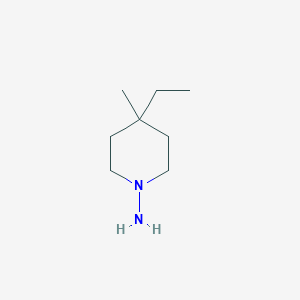

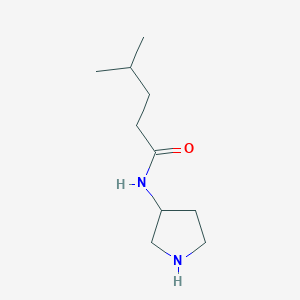

![molecular formula C24H25Cl2NO8 B13901125 6-[[4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13901125.png)

6-[[4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sertraline carbamoyl glucuronide is a metabolite of sertraline, a widely used selective serotonin reuptake inhibitor (SSRI) for treating major depressive disorder, anxiety disorders, and other psychiatric conditions. This compound is formed through the glucuronidation process, where sertraline is conjugated with glucuronic acid via a carbamic acid intermediate .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sertraline carbamoyl glucuronide involves the enzymatic glucuronidation of sertraline. This process is catalyzed by uridine diphosphate glucuronosyltransferase (UGT) enzymes, specifically UGT1A3, UGT1A6, UGT2B4, and UGT2B7 . The reaction typically occurs in the liver, where sertraline is converted to its carbamoyl glucuronide form.

Industrial Production Methods: Industrial production of sertraline carbamoyl glucuronide follows similar enzymatic pathways, utilizing recombinant UGT enzymes in controlled bioreactors. The process involves the incubation of sertraline with uridine diphosphate glucuronic acid (UDPGA) in the presence of UGT enzymes, leading to the formation of the glucuronide conjugate .

Chemical Reactions Analysis

Types of Reactions: Sertraline carbamoyl glucuronide primarily undergoes hydrolysis and conjugation reactions. The glucuronidation process itself is a conjugation reaction, where glucuronic acid is added to sertraline.

Common Reagents and Conditions:

Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the breakdown of the glucuronide conjugate.

Conjugation: The primary reagent is uridine diphosphate glucuronic acid (UDPGA), and the reaction is catalyzed by UGT enzymes.

Major Products: The major product of the glucuronidation reaction is sertraline carbamoyl glucuronide. Hydrolysis of this compound can yield sertraline and glucuronic acid .

Scientific Research Applications

Sertraline carbamoyl glucuronide has several applications in scientific research:

Chemistry: It is used to study the glucuronidation process and the role of UGT enzymes in drug metabolism.

Biology: Research on this compound helps in understanding the metabolic pathways of sertraline and its interactions with other biomolecules.

Medicine: The study of sertraline carbamoyl glucuronide is crucial for understanding the pharmacokinetics and pharmacodynamics of sertraline, aiding in the development of better therapeutic strategies.

Industry: It is used in the pharmaceutical industry to develop and optimize the production of sertraline and its metabolites

Mechanism of Action

Sertraline carbamoyl glucuronide exerts its effects through the inhibition of cytochrome P450 enzymes, particularly CYP2C8. This inhibition is metabolism-dependent, meaning that the compound becomes an inhibitor after undergoing metabolic transformation. The glucuronidation process enhances the water solubility of sertraline, facilitating its excretion from the body .

Comparison with Similar Compounds

Gemfibrozil glucuronide: Another glucuronide conjugate that inhibits CYP2C8.

Diclofenac glucuronide: A metabolite of diclofenac that undergoes similar glucuronidation processes.

Morphine-6-glucuronide: A pharmacologically active glucuronide metabolite of morphine

Uniqueness: Sertraline carbamoyl glucuronide is unique due to its specific formation from sertraline and its role in inhibiting CYP2C8. Unlike other glucuronide conjugates, it has a distinct structure and metabolic pathway, making it a valuable compound for studying drug metabolism and interactions .

Properties

Molecular Formula |

C24H25Cl2NO8 |

|---|---|

Molecular Weight |

526.4 g/mol |

IUPAC Name |

6-[[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C24H25Cl2NO8/c1-27(24(33)35-23-20(30)18(28)19(29)21(34-23)22(31)32)17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(25)16(26)10-11/h2-6,8,10,12,17-21,23,28-30H,7,9H2,1H3,(H,31,32) |

InChI Key |

IFPBIAXQORQOIY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

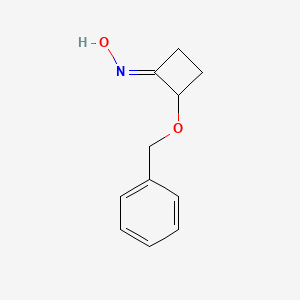

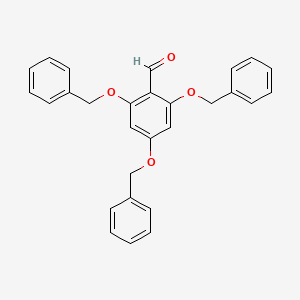

![Tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13901050.png)

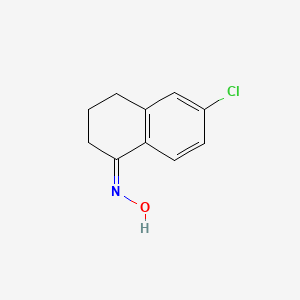

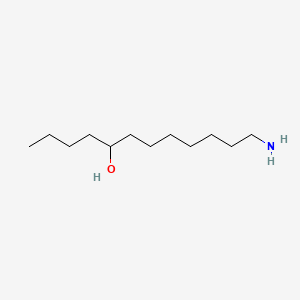

![Diethyl {[(4-bromo-3-fluorophenyl)amino]methylene}malonate](/img/structure/B13901065.png)

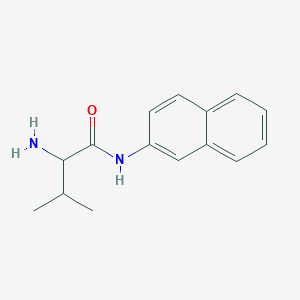

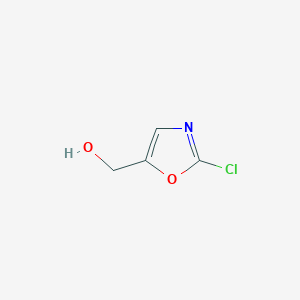

![4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;cobalt;tetrafluoroborate](/img/structure/B13901089.png)

![tetrasodium;[[[(2R,3S,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13901091.png)